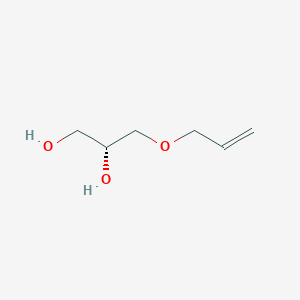

3-O-Allyl-SN-glycerol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-prop-2-enoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKCOSURAUIXFG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Glycerol Derivatives in Chemical Research

Glycerol (B35011), a simple trihydric alcohol, possesses a prochiral center at the C2 position, which allows for the creation of chiral molecules upon substitution. google.com The resulting chiral glycerol derivatives are of immense interest in chemical research due to their role as fundamental building blocks in the synthesis of numerous natural and synthetic products. google.com The stereochemistry of these derivatives is crucial, as the biological and pharmacological properties of the final products often depend on their specific three-dimensional arrangement. preprints.org

The importance of these chiral synthons lies in their ability to provide a stereochemically defined backbone for the assembly of complex structures. This is particularly evident in the synthesis of glycerolipids, where the stereospecific numbering ("sn") system is used to denote the configuration of the glycerol moiety. aocs.org The ability to selectively functionalize the hydroxyl groups at the sn-1, sn-2, and sn-3 positions allows chemists to construct a vast range of molecules with precise structural control. These derivatives are not only intermediates for preparing optically active compounds but are also integral components of many biologically active molecules themselves. google.com

Overview of Synthetic Utility and Research Trajectories

Stereoselective Synthetic Pathways to the Chiral Glycerol Backbone

Establishing the correct stereochemistry at the C2 position of the glycerol backbone is fundamental for the synthesis of this compound. Researchers have primarily employed two strategies: utilizing naturally occurring chiral molecules and developing asymmetric catalytic methods.

Chiral Pool Approaches for sn-Glycerol Derivatives

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. This strategy avoids the need for chiral resolution or asymmetric synthesis, directly providing the desired stereoconfiguration.

Commonly used precursors include:

D-Mannitol: This sugar alcohol is a popular starting material for producing both 1,2-diacyl-sn-glycerols and 2,3-diacyl-sn-glycerols. nih.gov Its multiple chiral centers provide a rigid framework that can be chemically manipulated to yield the desired glycerol derivative.

L-Ascorbic Acid (Vitamin C): This vitamin is another versatile chiral precursor. preprints.orgpreprints.org For instance, (R)-Tosylsolketal, a key intermediate for alkylglycerol synthesis, can be derived from L-ascorbic acid. preprints.org

D- and L-Serine: These amino acids also serve as effective chiral starting points for the synthesis of solketal, a protected form of glycerol. preprints.org

Asymmetric Catalysis in Glycerol Functionalization

Asymmetric catalysis offers a more direct route to chiral glycerol derivatives by inducing stereoselectivity in reactions involving prochiral glycerol. This approach often leads to higher efficiency and atom economy.

Key catalytic methods include:

Enzymatic Desymmetrization: Lipases, kinases, and dehydrogenases/oxidases have been successfully used to asymmetrically functionalize glycerol. nih.gov For example, lipase-catalyzed transesterification can produce optically active glycerol derivatives with high chemical and optical yields. jst.go.jp

Organocatalysis: Chiral organic catalysts, such as those derived from 4-dimethylaminopyridine (B28879) (DMAP), have been developed for the enantioselective acylation of glycerol derivatives. clockss.org These catalysts can promote desymmetrization with good enantioselectivity, even at low catalyst loadings. clockss.org

Metal-Based Catalysis: Copper-catalyzed asymmetric desymmetrization of glycerol has emerged as a powerful tool. nih.govresearchgate.net Using a copper cyanide/(R,R)-PhBOX catalyst system, optically active monosulfonylated glycerol can be produced with high efficiency. researchgate.net This method utilizes a commercially available chiral ligand and an inexpensive base, making it a practical option. nih.gov

| Approach | Method | Key Features | Example Catalyst/Reagent | Reported Yield/Selectivity |

|---|---|---|---|---|

| Chiral Pool | Utilization of natural products | Avoids asymmetric synthesis, defined stereochemistry | D-Mannitol, L-Ascorbic Acid | Varies with specific pathway |

| Asymmetric Catalysis | Enzymatic Desymmetrization | High selectivity under mild conditions | Lipases (e.g., Candida antarctica Lipase (B570770) B) | High chemical and optical yields jst.go.jp |

| Organocatalysis | Metal-free, tunable catalysts | Chiral DMAP derivatives | Up to 94:6 enantiomeric ratio clockss.org | |

| Metal-Based Catalysis | High efficiency and turnover | CuCN/(R,R)-PhBOX | High yield and enantiomeric excess researchgate.net |

Regioselective Allylation Strategies for Glycerol

Achieving regioselective allylation, specifically at the sn-3 position of the glycerol backbone, is a critical step in the synthesis of this compound. This requires differentiating between the primary and secondary hydroxyl groups of the glycerol molecule.

Selective Etherification Techniques Employing Protective Groups

A common and effective strategy involves the use of protecting groups to temporarily block the sn-1 and sn-2 hydroxyl groups, leaving the sn-3 hydroxyl group available for allylation.

The typical procedure is as follows:

Protection: The sn-1 and sn-2 hydroxyl groups of a chiral glycerol derivative are protected, often by forming a cyclic acetal. A widely used method is the reaction of sn-glycerol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like camphorsulfonic acid to form 1,2-O-isopropylidene-sn-glycerol. This reaction is generally high-yielding.

Allylation: The free sn-3 hydroxyl group is then etherified using an allyl source, such as allyl bromide, in the presence of a base like sodium hydride.

Deprotection: The protecting group is removed, typically by acid-catalyzed hydrolysis, to yield this compound.

This method provides excellent regioselectivity due to the robust nature of the protecting group strategy.

Chemo-Enzymatic Approaches for Allylated Glycerol Derivatives

Chemo-enzymatic methods combine the high selectivity of enzymes with the efficiency of chemical reactions, often streamlining the synthetic process. nih.gov Lipases, particularly Candida antarctica lipase B (CAL-B), are frequently employed due to their preference for catalyzing reactions at the primary hydroxyl groups of glycerol. mdpi.com

A representative chemo-enzymatic approach involves:

Enzymatic Allylation: CAL-B can catalyze the transesterification of sn-glycerol with an allyl donor, such as allyl acetate, with high regioselectivity for the sn-3 position. This step can achieve yields in the range of 90-95%.

This approach can reduce the number of protection and deprotection steps required in a purely chemical synthesis, leading to a more efficient and potentially greener process. nih.govmdpi.com

| Strategy | Key Steps | Reagents/Catalysts | Advantages | Reported Yield |

|---|---|---|---|---|

| Protective Group Chemistry | Protection, Allylation, Deprotection | 2,2-dimethoxypropane, Allyl bromide, NaH, Acid | High regioselectivity, well-established | High overall yields through multiple steps |

| Chemo-Enzymatic Synthesis | Enzymatic transesterification | Candida antarctica lipase B (CAL-B), Allyl acetate | High regioselectivity, fewer steps, milder conditions | 90-95% for the allylation step |

Chemical Reactivity and Transformative Potential of 3 O Allyl Sn Glycerol

Reactivity of the Allyl Moiety

The allyl group in 3-O-Allyl-sn-glycerol is a key feature that imparts significant reactivity to the molecule. The presence of the double bond and the allylic protons allows for a diverse array of chemical modifications, enabling the introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov In the context of this compound, the terminal alkene of the allyl group can participate in cross-metathesis reactions. This allows for the introduction of a wide range of alkenyl functionalities. Studies have shown that alkenes with allylic heteroatoms, such as the ether oxygen in this compound, are particularly effective participants in cross-metathesis reactions. nih.gov This enhanced reactivity is attributed to a directing effect of the heteroatom. nih.gov

The general scheme for the cross-metathesis of this compound with a generic olefin (R-CH=CH₂) is depicted below:

Scheme 1: Cross-Metathesis of this compound

HO-CH₂-CH(OH)-CH₂-O-CH₂-CH=CH₂ + R-CH=CH₂ --[Metathesis Catalyst]--> HO-CH₂-CH(OH)-CH₂-O-CH₂-CH=CH-R + CH₂=CH₂

This reaction is typically catalyzed by ruthenium-based complexes, which are known for their functional group tolerance. nih.gov The reaction allows for the facile synthesis of a variety of functionalized glycerol (B35011) derivatives with potential applications in materials science and medicinal chemistry.

Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride bond across a double or triple bond. The allyl group of this compound can undergo hydrosilylation to form organosilicon compounds. This reaction is typically catalyzed by platinum complexes and proceeds with high efficiency. google.com

The hydrosilylation of the terminal double bond in this compound with a generic hydrosilane (R₃SiH) results in the formation of a silyl-functionalized glycerol derivative:

Scheme 2: Hydrosilylation of this compound

HO-CH₂-CH(OH)-CH₂-O-CH₂-CH=CH₂ + R₃SiH --[Catalyst]--> HO-CH₂-CH(OH)-CH₂-O-CH₂-CH₂-CH₂-SiR₃

This transformation is valuable for the synthesis of silicon-containing polymers and surfactants. The resulting silylated glycerol derivatives can exhibit unique properties such as altered solubility, thermal stability, and surface activity. These properties make them useful in a range of applications, including coatings, adhesives, and personal care products. google.com

The allyl group of this compound and related allylic glycerol ethers can participate in radical polymerization and copolymerization reactions. While the homopolymerization of allyl ethers can be challenging, they readily copolymerize with other monomers to introduce functionality into the resulting polymer chain. nih.govnih.gov

A proposed mechanism for the photopolymerization of allyl ethers involves a radical-mediated cyclization (RMC) pathway. nih.govacs.org This process is initiated by the abstraction of an allylic hydrogen atom, leading to the formation of a stabilized allyl radical. This radical can then react with another monomer unit in a cyclization-addition sequence. nih.govacs.org

The copolymerization of allyl glycidyl (B131873) ether (a related compound) with monomers like lactide has been demonstrated to produce copolymers with pendant allyl groups. nih.gov These functional groups can be further modified post-polymerization, allowing for the synthesis of a variety of functional materials.

Below is a table summarizing the types of polymerization involving allylic glycerol ethers:

| Polymerization Type | Monomers | Key Features | Potential Applications |

| Copolymerization | Allyl Glycidyl Ether, Lactide | Introduction of pendant allyl groups for post-polymerization modification. nih.gov | Drug delivery, biomaterials. |

| Radical-Mediated Cyclization | Allyl Ethers | Formation of five-membered rings in the polymer backbone. nih.govacs.org | Specialty polymers, coatings. |

The direct functionalization of allylic C-H bonds is a powerful strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized substrates. rsc.org The allylic C-H bonds in this compound are susceptible to functionalization using transition metal catalysts. nih.gov

Palladium, cobalt, rhodium, and iridium complexes have been shown to catalyze the allylic C-H functionalization of unactivated alkenes. rsc.orgrsc.org These reactions can be used to introduce a variety of functional groups, including C-N, C-O, and C-C bonds. rsc.org

A general representation of this transformation is shown below:

Scheme 3: Allylic C-H Functionalization of this compound

HO-CH₂-CH(OH)-CH₂-O-CH₂-CH=CH₂ + Nu-H --[Catalyst, Oxidant]--> HO-CH₂-CH(OH)-CH₂-O-CH(Nu)-CH=CH₂ + H₂O

Where Nu-H represents a nucleophile.

This approach offers a direct route to functionalized glycerol derivatives that would otherwise require multi-step synthetic sequences. The development of enantioselective allylic C-H functionalization methods further enhances the utility of this strategy for the synthesis of chiral molecules. nih.gov

Transformations Involving the Glycerol Backbone Hydroxyl Groups

The two hydroxyl groups on the glycerol backbone of this compound provide additional sites for chemical modification. The selective protection and deprotection of these hydroxyl groups are crucial for directing reactivity and achieving the desired synthetic outcomes.

The selective protection of the primary and secondary hydroxyl groups of this compound is a key step in many synthetic routes. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group, allowing for selective protection under controlled conditions.

Common protecting groups for the hydroxyl groups include:

Trityl (Tr): This bulky group selectively protects the primary hydroxyl group. google.com

tert-Butyldimethylsilyl (TBDMS): Another bulky silyl (B83357) ether that shows a preference for the primary hydroxyl. google.com

Benzyl (B1604629) (Bn): Can be used to protect both hydroxyl groups.

Isopropylidene (acetonide): This group can be used to protect both hydroxyls simultaneously by forming a cyclic ketal. researchgate.net

The allyl group itself can be considered a protecting group for the primary hydroxyl of glycerol. A variety of methods exist for the deprotection of allyl ethers, which are generally stable to acidic and basic conditions. organic-chemistry.org

The following table summarizes common deprotection methods for allyl ethers:

| Reagent/Catalyst | Conditions | Notes |

| Palladium catalysts (e.g., Pd(PPh₃)₄) | Mild, often with a scavenger | A common and versatile method. organic-chemistry.orgnih.gov |

| KOtBu followed by acid | Basic isomerization then acidic hydrolysis | A two-step procedure. organic-chemistry.org |

| Rh and Ir complexes | Isomerization to the enol ether | Followed by hydrolysis. mpg.de |

| Oxidative cleavage | e.g., OsO₄/NaIO₄ | Cleaves the double bond. organic-chemistry.org |

The strategic use of these protection and deprotection methodologies allows for the selective modification of the hydroxyl groups in the presence of the reactive allyl moiety, enabling the synthesis of complex and well-defined glycerol derivatives.

Etherification and Esterification Reactions for Diverse Derivatives

The presence of two free hydroxyl groups at the sn-1 and sn-2 positions of this compound makes it a versatile precursor for the synthesis of a wide array of derivatives through etherification and esterification reactions. These transformations allow for the introduction of various functionalities, leading to compounds with tailored properties for diverse applications, including as intermediates for complex lipid synthesis.

Etherification of the free hydroxyl groups can be achieved under standard Williamson ether synthesis conditions. For instance, reaction with alkyl or benzyl halides in the presence of a base, such as sodium hydride, can yield 1,2-di-O-alkyl/benzyl-3-O-allyl-sn-glycerol derivatives. The choice of the protecting group is crucial for subsequent synthetic steps, with the benzyl group being particularly useful due to its stability and ease of removal via hydrogenolysis. This strategy is analogous to the synthesis of ether lipids where glycerol or its precursors are key starting materials. researchgate.net The etherification of glycerol with alcohols like tert-butyl alcohol or n-butanol can lead to a range of mono-, di-, and tri-substituted ethers, highlighting the reactivity of the glycerol backbone. rsc.orgmdpi.com While direct etherification of this compound is not extensively detailed in the provided results, the principles of glycerol etherification are well-established and applicable. researchgate.net

Esterification of this compound with fatty acids or their activated derivatives is a common strategy to produce structured triacylglycerols and other lipidic molecules. wikipedia.org Both chemical and enzymatic methods can be employed for this purpose. Chemical esterification can be carried out using fatty acid chlorides or anhydrides in the presence of a base, or through direct esterification with carboxylic acids under acidic catalysis. However, enzymatic esterification using lipases is often preferred due to its high regioselectivity and milder reaction conditions, which helps to avoid acyl migration. nih.govresearchgate.net For example, lipases can selectively acylate the primary and secondary hydroxyl groups of the glycerol backbone. mdpi.com The synthesis of 1- or 3-acyl-sn-glycerols from protected sn-glycerol derivatives is a well-established method, which can be adapted for this compound to yield 1-acyl- or 2-acyl-3-O-allyl-sn-glycerols. nih.gov Further acylation can then produce 1,2-di-O-acyl-3-O-allyl-sn-glycerol. The enzymatic synthesis of 1,3-diferuloyl-sn-glycerol and 1-feruloyl-sn-glycerol from glycerol and ethyl ferulate highlights the potential for creating diverse ester derivatives. mdpi.com

Table 1: Examples of Etherification and Esterification Reactions on Glycerol Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Glycerol | tert-Butyl alcohol, Acid catalyst | Mono-, di-, and tri-tert-butyl glycerol ethers | rsc.org |

| Glycerol | n-Butanol, Acid catalyst | Mono-, di-, and tri-butyl glycerol ethers | rsc.org |

| 1,2-Isopropylidene-sn-glycerol | Fatty acids, Dimethylboronbromide | 3-Acyl-sn-glycerol | nih.gov |

| Glycerol | Ethyl ferulate, Novozym 435 | 1-Feruloyl-sn-glycerol, 1,3-Diferuloyl-sn-glycerol | mdpi.com |

This table is generated based on analogous reactions with glycerol and its derivatives.

Derivatization for Glycoglycerolipid Synthesis

This compound is a valuable building block in the synthesis of glycoglycerolipids, a class of glycolipids characterized by a glycerol backbone linked to one or more sugar moieties. researchgate.net The allyl group at the sn-3 position serves as a stable protecting group for the hydroxyl function, while the sn-1 and sn-2 hydroxyls are available for acylation with fatty acids. The synthesis of these complex molecules is a multi-step process that requires careful control of stereochemistry at both the glycerol backbone and the glycosidic linkage.

A common strategy for the synthesis of glycoglycerolipids involves the initial preparation of a 1,2-di-O-acyl-3-O-allyl-sn-glycerol intermediate. This is typically achieved by the esterification of this compound with the desired fatty acids, as discussed in the previous section. Following acylation, the allyl protecting group at the sn-3 position is removed to liberate the hydroxyl group for glycosylation. The deallylation can be accomplished through various methods, such as isomerization to the prop-1-enyl ether followed by acidic hydrolysis, or using transition metal catalysts.

With the sn-3 hydroxyl group deprotected, the resulting 1,2-di-O-acyl-sn-glycerol can be glycosylated with a suitable glycosyl donor. The choice of glycosyl donor and reaction conditions is critical for achieving the desired stereoselectivity of the glycosidic bond (α or β). Common glycosyl donors include glycosyl halides, trichloroacetimidates, and thioglycosides. For instance, the Koenigs-Knorr method, which employs acyl glycosyl halides and a silver salt promoter, is often used for the formation of β-glycosidic linkages.

An alternative and often more convergent approach involves the glycosylation of a protected glycerol derivative, followed by acylation. In this route, a suitably protected allyl glycoside can be reacted with a protected glycerol acceptor. For example, an allyl glycoside can be converted to a diol, which is then etherified or esterified. aocs.org The synthesis of plasmenylcholine, a type of ether lipid, has been achieved using an allyl-substituted glycerol precursor, demonstrating the utility of the allyl group in complex lipid synthesis. researchgate.net Enzymatic trans-glycosylation from sucrose (B13894) to glycerol has also been explored for the production of α-glucosyl glycerol, a simple glycoglycerolipid. nih.gov

Table 2: Key Intermediates in Glycoglycerolipid Synthesis Starting from Glycerol Derivatives

| Glycerol Derivative | Key Transformation | Resulting Intermediate | Application |

| This compound | Acylation of sn-1 and sn-2 hydroxyls | 1,2-Di-O-acyl-3-O-allyl-sn-glycerol | Precursor to 1,2-di-O-acyl-sn-glycerol for glycosylation |

| Allyl glycoside | Conversion to diol and subsequent etherification/esterification | Glycosylated glycerol derivative | Building block for glycoglycerolipids |

| Glycerol | Enzymatic trans-glycosylation with sucrose | α-Glucosyl glycerol | Simple glycoglycerolipid synthesis |

This table illustrates synthetic strategies that can be applied to this compound.

Stereochemical Control in Chemical Transformations

Regioselective Epoxide Ring-Opening Reactions

The allyl group of this compound provides a handle for further chemical transformations, most notably epoxidation followed by regioselective ring-opening. This sequence allows for the introduction of new functional groups at the sn-3 side chain with control over the stereochemistry, leading to a variety of chiral building blocks.

The epoxidation of the allyl double bond can be carried out using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the allyl ether into a glycidyl ether derivative. The subsequent ring-opening of this epoxide with a nucleophile is a key step where regioselectivity becomes crucial. The ring-opening can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. researchgate.net

Under acidic conditions, the reaction tends to follow an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom of the epoxide ring, which can better stabilize the partial positive charge in the transition state. Conversely, under basic or neutral conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon atom. The use of Lewis acid catalysts can also influence the regioselectivity of the epoxide ring-opening. ucdavis.edu For instance, the ring-opening of epichlorohydrin (B41342) with alcohols using a Sn-Beta catalyst shows high regioselectivity for the formation of the terminal ether. ucdavis.edu

A notable example of stereochemical control is the asymmetric epoxidation of allyl alcohol, which can be achieved using the Sharpless epoxidation conditions. nih.govstewarthendrickson.com The resulting chiral glycidol (B123203) can then be derivatized, and the epoxide ring opened with various nucleophiles to yield a range of optically active glycerol derivatives. nih.govstewarthendrickson.com This methodology can be conceptually applied to derivatives of this compound, where the pre-existing chirality of the glycerol backbone can influence the stereochemical outcome of the epoxidation and subsequent ring-opening reactions.

Table 3: Regioselectivity in Epoxide Ring-Opening Reactions

| Epoxide Substrate | Nucleophile | Conditions | Major Product | Reference |

| Epichlorohydrin | Methanol | Sn-Beta catalyst | Terminal ether (attack at less substituted carbon) | ucdavis.edu |

| General Epoxide | Strong nucleophile | Basic/Neutral | Attack at less substituted carbon (SN2) | researchgate.net |

| General Epoxide | Weak nucleophile | Acidic | Attack at more substituted carbon (SN1-like) | researchgate.net |

| Chiral glycidol | Dodecyl mercaptan | Basic | Optically active 1-S-dodecyl-3-O-trityl-1-thio-glycerol | nih.govstewarthendrickson.com |

This table provides examples of regioselectivity in epoxide ring-opening reactions relevant to the chemistry of this compound derivatives.

Diastereoselective and Enantioselective Transformations of Allylated Glycerols

The chiral nature of this compound and its derivatives allows for the exploration of diastereoselective and enantioselective transformations, leading to products with high stereochemical purity. The pre-existing stereocenter at the sn-2 position of the glycerol backbone can direct the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as substrate-induced diastereoselectivity.

One area where this is particularly relevant is in the epoxidation of the allyl group. The diastereoselective epoxidation of allylic alcohols is a well-studied transformation, where the hydroxyl group can direct the epoxidizing agent to one face of the double bond through hydrogen bonding, leading to high syn or anti selectivity depending on the reagents and conditions. organic-chemistry.org Similarly, in derivatives of this compound where the sn-1 or sn-2 hydroxyl groups are free, they could potentially direct the epoxidation of the allyl group. The epoxidation of allylic amines has also been shown to proceed with high diastereoselectivity. rsc.org

Furthermore, the allyl group itself can participate in enantioselective reactions. For example, catalytic enantioselective synthesis of α-allyl amino esters has been achieved through the allylation of α-chloro glycine (B1666218) esters using chiral catalysts. nih.gov While this is not a direct transformation of this compound, it demonstrates the potential for enantioselective C-C bond formation involving allylic moieties.

The stereoselective synthesis of complex lipids often relies on the use of chiral building blocks derived from glycerol. The synthesis of 1-butyroyl-2-oleoyl-3-palmitoyl-sn-glycerol, for instance, was achieved through a chiral synthesis involving the regioselective opening of a bromonium ion intermediate. fao.org The development of stereoselective methods for the transformation of readily available chiral precursors like this compound is of great interest for the synthesis of enantiomerically pure glycerolipids and their analogs.

Table 4: Examples of Stereoselective Transformations on Allylic Systems

| Reaction Type | Substrate | Key Feature | Outcome | Reference |

| Diastereoselective Epoxidation | Allylic diols | Intramolecular hydrogen bonding | High anti diastereoselection | organic-chemistry.org |

| Diastereoselective Epoxidation | Allylic amines (as ammonium (B1175870) salts) | Hydrogen bonding with oxidant | High syn diastereoselectivity | rsc.org |

| Enantioselective Allylation | α-Chloro glycine esters | Chiral squaramide catalyst | High enantioselectivity (up to 97% ee) | nih.gov |

This table showcases examples of stereoselective reactions that are mechanistically relevant to the potential transformations of this compound.

Role of 3 O Allyl Sn Glycerol As a Key Synthetic Intermediate in Advanced Materials and Biomolecules

Precursor in Lipid Chemistry Research

In lipid research, the stereospecificity of 3-O-Allyl-sn-glycerol is paramount. The defined "sn" (stereospecifically numbered) configuration is essential for creating biologically relevant molecules that mimic natural lipids. The allyl ether linkage at the sn-3 position is stable to a wide range of reaction conditions, allowing for chemical manipulation of the hydroxyl groups at the sn-1 and sn-2 positions.

Synthesis of Phospholipids (B1166683) and Ether Lipids

This compound is a key starting material for the stereocontrolled synthesis of various phospholipids and ether lipids, which are fundamental components of cell membranes and signaling molecules. beilstein-journals.orgnih.gov The synthesis of these complex lipids often involves a multi-step process where the hydroxyl groups of the glycerol (B35011) backbone must be selectively functionalized.

The synthetic utility of allyl-protected glycerol intermediates is highlighted in the preparation of ether lipids, which are characterized by an ether linkage between a lipid chain and the glycerol backbone, typically at the sn-1 position. nih.gov Natural ether lipids include plasmalogens and the signaling molecule Platelet-Activating Factor (PAF). nih.gov Synthetic strategies often employ precursors where one or more hydroxyl groups are protected to direct the reaction to the desired position. For instance, a common strategy involves protecting the sn-3 position with an allyl group, allowing for the introduction of an alkyl chain at the sn-1 position and an acyl group at the sn-2 position. Subsequently, the allyl group can be removed to allow for the attachment of a polar head group, such as phosphocholine, to complete the synthesis of the phospholipid. beilstein-journals.org

Preparation of Functionalized Lipid Analogues

The development of functionalized lipid analogues is crucial for studying lipid metabolism, protein-lipid interactions, and for creating lipid-based drug delivery systems. researchgate.net this compound and related allyl-substituted glycerols serve as precursors for these specialized molecules. researchgate.net For example, fluorescently labeled lipids can be synthesized to track their movement and localization within cells. In one such synthesis, a pyrene-labeled 1-O-alkyl-sn-glycerol was created from an isopropylidene-protected glycerol precursor to study ether lipid biosynthesis and trafficking. nih.gov

Furthermore, the allyl group itself can be the site of modification. Its double bond can undergo various chemical transformations, allowing for the attachment of reporter groups, cross-linking agents, or other functionalities. This approach enables the creation of lipid analogues with tailored properties for specific research applications, such as generating lipid monolayers to bind and crystallize proteins for structural analysis. researchgate.net

Monomer and Building Block in Polymer Science

In polymer science, glycerol-based structures are of increasing interest for creating biodegradable and biocompatible materials. The allyl functionality of glycerol derivatives is particularly valuable as it provides a site for polymerization or post-polymerization modification.

Synthesis of Glycerol-Based Polyethers (e.g., from Allyl Glycidyl (B131873) Ether)

Linear polyethers with a glycerol repeating unit, known as linear polyglycerol (linPG), are highly hydrophilic and biocompatible polymers. nih.gov A primary route to these materials is through the anionic ring-opening polymerization (AROP) of protected glycidol (B123203) monomers, with Allyl Glycidyl Ether (AGE) being a prominent example. nih.govnih.gov The polymerization of AGE yields poly(allyl glycidyl ether) (PAGE), a versatile polyether platform with a structure analogous to poly(ethylene glycol) (PEG) but with the significant advantage of having a pendant allyl group on each repeating unit. nih.govresearchgate.net

The polymerization of AGE can be highly controlled, yielding polymers with predictable molecular weights and low polydispersity. nih.gov This control is crucial for tailoring the physical and biological properties of the final material.

| Molar Mass (kg/mol) | Polydispersity Index (PDI/Đ) | Polymerization Conditions | Key Finding |

|---|---|---|---|

| 10–100 | 1.05–1.33 | Potassium alkoxide/naphthalenide initiators; Bulk or solution | Molar mass is determined by reaction stoichiometry, indicating a controlled process. nih.gov |

| - | < 1.2 | Organic superbase-catalyzed AROP | Mild conditions are compatible with various functional groups. acs.org |

| - | ≤ 1.07 | Statistical AROP with other glycidyl ethers | Allows for the synthesis of copolymers with tailored properties. nih.gov |

Integration into Polycarbonate and Polyester (B1180765) Architectures

The allyl glycerol motif can also be incorporated into other polymer backbones, such as polycarbonates and polyesters, to impart functionality. This is often achieved by copolymerizing an allyl-functional monomer with other cyclic monomers or through polycondensation reactions. nih.govresearchgate.net

For instance, functional aliphatic polycarbonates have been synthesized by the copolymerization of carbon dioxide and Allyl Glycidyl Ether. researchgate.net This method provides a sustainable route to polycarbonates with pendant vinyl groups that are available for subsequent chemical modification. Similarly, allyl-functionalized cyclic carbonate monomers can be synthesized and then copolymerized via ring-opening polymerization to introduce double bonds into the polycarbonate backbone. researchgate.net These pendant allyl groups can later be modified, for example, through thiol-ene reactions to attach biomimetic moieties like phospholipids, thereby enhancing the hemocompatibility of the material for applications such as cardiovascular stent coatings. researchgate.net In polyester synthesis, glycerol itself can be used as a multifunctional monomer; employing allyl-functionalized glycerol derivatives allows for the creation of polyesters with reactive side chains. nih.govresearchgate.net

Development of Functionalized Polymer Materials

The true power of incorporating the allyl glycerol unit into polymers lies in the ability to create highly functionalized materials through post-polymerization modification. The pendant allyl groups on polymers like PAGE serve as versatile chemical handles for introducing a vast array of functionalities. nih.govacs.org

Contribution to Complex Organic Molecule Synthesis

This compound serves as a pivotal and versatile building block in the intricate field of complex organic molecule synthesis. Its unique trifunctional nature, featuring a chiral glycerol backbone, a primary and a secondary hydroxyl group, and a reactive allyl ether moiety, provides chemists with a powerful tool for constructing sophisticated molecular architectures. The defined stereochemistry of the sn-glycerol core is particularly crucial for the synthesis of molecules where three-dimensional orientation is key to function, while the allyl group offers a gateway for a wide array of chemical transformations.

Precursors for Biologically Active Compounds and Natural Product Analogs

The structural framework of this compound is closely related to the glycerol backbone found in numerous biologically significant molecules, such as glycerolipids and glycerophospholipids, which are fundamental components of cell membranes wikipedia.orgmdpi.com. This inherent similarity makes it an ideal starting material for the synthesis of complex lipids and their analogs, which are often pursued for their therapeutic potential.

The utility of glycerol derivatives in creating bioactive compounds is well-established. For instance, they are precursors in the synthesis of ether lipids, a class of lipids with diverse biological activities, including anticancer and cell-signaling properties chemicalbook.comnih.gov. The synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator, and its analogs often starts from chiral glycerol precursors nih.gov. This compound, with its protected hydroxyl position and a reactive allyl group, is an excellent intermediate for these syntheses. The allyl group can be readily modified or cleaved under specific conditions, allowing for the introduction of various acyl chains or polar head groups required for biological activity.

Furthermore, this compound is a valuable precursor for creating analogs of natural products. Strategies in medicinal chemistry, such as diverted total synthesis (DTS), utilize advanced intermediates to generate a library of related compounds for structure-activity relationship (SAR) studies nih.gov. This compound can serve as such an advanced intermediate. Its structure allows for systematic modifications to explore how changes in the lipidic portion or other functionalities affect the biological efficacy of the target molecule. Its role as a synthetic intermediate extends to pharmaceutical formulations where it can be used to enhance the stability and bioavailability of active compounds chemimpex.com.

| Precursor | Synthesized Bioactive Compound/Analog | Key Synthetic Transformation |

| Chiral Glycerol Derivatives | Ether Lipids (e.g., Edelfosine analogs) | Alkylation/Acylation at free hydroxyl groups |

| This compound | Phospholipid Precursors | Modification of the allyl group and phosphorylation |

| 1,2-Isopropylidene-sn-glycerol | 1- or 3-Acyl-sn-glycerols | Acylation followed by deprotection nih.gov |

| Glycidol | Glycerol Phospholipid Analogs | Asymmetric epoxidation and nucleophilic opening nih.gov |

Intermediates for Chiral Macrocycles and Dendritic Structures

The defined stereochemistry and multiple functionalization points of this compound make it an attractive starting material for the construction of larger, highly organized supramolecular structures like chiral macrocycles and dendrimers. These complex molecules are of great interest in fields such as drug delivery, catalysis, and materials science.

Glycerol and its derivatives are recognized as key components in the synthesis of dendritic polymers. nih.govacs.orgnih.gov Dendrimers are highly branched, tree-like macromolecules with well-defined structures. The synthesis often involves an iterative sequence of reactions starting from a central core. This compound can function as a chiral core or as a branching unit in the synthesis of these structures. The allyl group provides a handle for "click" chemistry or other efficient ligation reactions to attach subsequent generations of the dendrimer. For example, a related compound, glycerol triallyl ether, is used as a core to build successive dendritic layers acs.org. Using the enantiomerically pure this compound ensures the chirality is propagated throughout the dendritic architecture, leading to chiral nanostructures with potential applications in asymmetric catalysis or chiral recognition.

Recent research has focused on developing glycerol-based dendritic amphiphiles for use as nanocarriers in drug delivery systems. nih.govmdpi.com These molecules self-assemble into organized structures like micelles in aqueous environments nih.gov. The synthesis of such amphiphiles often involves coupling a hydrophilic dendritic glycerol headgroup with a hydrophobic tail nih.gov. This compound is an ideal building block for the hydrophilic part, where the allyl group can be functionalized to connect to other glycerol units, building up the dendritic wedge, while the free hydroxyl groups can be linked to hydrophobic segments.

| Starting Material | Resulting Structure | Key Features and Applications |

| Glycerol / Allyl Bromide | Glycerol-based Dendrimers | Highly branched, multivalent structures for encapsulation and catalysis acs.orgnih.gov |

| This compound | Chiral Dendritic Wedges | Enantiomerically pure building blocks for asymmetric synthesis |

| Glycerol-based Dendrons | Non-ionic Amphiphiles | Self-assembly into micelles for drug delivery applications nih.gov |

| Acetal-protected Polyglycerol | Polymeric Micelles | Biocompatible nanocarriers with low critical micelle concentration mdpi.com |

Computational and Mechanistic Investigations of 3 O Allyl Sn Glycerol Reactivity

Density Functional Theory (DFT) Studies in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving glycerol (B35011) and its derivatives. By modeling the potential energy surfaces of reacting systems, DFT calculations can identify transition states, intermediates, and the most favorable reaction pathways. While direct DFT studies on 3-O-Allyl-sn-glycerol are not extensively documented in publicly available literature, the principles derived from computational studies on glycerol and related allyl compounds offer significant insights.

For instance, DFT calculations have been instrumental in understanding the selective hydrodeoxygenation (HDO) of glycerol to produce valuable chemicals, including allyl alcohol. nih.govresearchgate.net These studies reveal that the reaction pathways and product selectivity are highly dependent on the catalyst surface. nih.govresearchgate.net On a molybdenum nitride (Mo2N) surface, for example, DFT calculations have shown that the surface nitrogen atoms interact with the hydrogen atoms of glycerol's hydroxyl groups, facilitating selective C-O bond scission. nih.govresearchgate.net This theoretical framework suggests that in reactions involving this compound, the presence of the allyl group would influence the adsorption geometry and the subsequent bond-breaking sequence on a catalyst surface.

The reactivity of the allyl group itself has also been a focus of DFT studies. nih.govmdpi.com Theoretical calculations on palladium-catalyzed allylic substitution reactions, for example, have detailed the formation of η³-allyl palladium intermediates and the subsequent nucleophilic attack that leads to product formation. nih.gov In the context of this compound, DFT could be employed to model reactions such as etherification, oxidation, or polymerization involving the allyl moiety. These models can predict the activation energies for different pathways, thereby elucidating the kinetic and thermodynamic favorability of various potential reactions.

| Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Adsorption of this compound on Catalyst Surface | -15.2 |

| 2 | Transition State for Hydrogen Migration | +25.8 |

| 3 | Formation of Propenyl Intermediate | -5.6 |

| 4 | Desorption of 3-O-Propenyl-sn-glycerol | 0.0 |

Modeling of Stereoselectivity and Chiral Recognition Processes

The inherent chirality of this compound, originating from the stereocenter at the C2 position of the glycerol backbone, makes the modeling of stereoselectivity a crucial aspect of its chemistry. Computational modeling can provide valuable insights into how this chirality influences the molecule's interactions and the stereochemical outcome of its reactions.

Homology modeling, a computational technique, has been used to study enzymes that interact with chiral glycerol derivatives, such as sn-glycerol-1-phosphate (B1203117) dehydrogenase. nih.gov By building a three-dimensional model of the enzyme's active site, researchers can predict how the substrate, in this case, a chiral glycerol phosphate, binds and reacts. nih.gov This approach could be adapted to model the interaction of this compound with enzymes or chiral catalysts. Such models could explain the basis of enantioselectivity, for instance, by identifying the specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the chiral substrate and the chiral environment of the catalyst or enzyme active site that favor the formation of one stereoisomer over another.

The principles of chiral recognition can also be investigated using computational methods. mdpi.com For example, molecular docking simulations could be performed to predict the preferred binding orientation of the R- and S-enantiomers of a chiral reagent with this compound. By calculating the binding energies for the different diastereomeric complexes, it is possible to predict which reaction pathway is energetically more favorable, thus leading to a specific stereoisomer.

| Reactant | Chiral Catalyst | Diastereomeric Intermediate | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | (R)-Catalyst | (R,R)-Intermediate | -8.5 |

| This compound | (R)-Catalyst | (S,R)-Intermediate | -6.2 |

| This compound | (S)-Catalyst | (R,S)-Intermediate | -6.1 |

| This compound | (S)-Catalyst | (S,S)-Intermediate | -8.6 |

Theoretical Insights into Catalyst-Substrate Interactions

Theoretical studies provide a molecular-level understanding of the interactions between a catalyst and a substrate, which is fundamental to designing more efficient and selective catalytic processes. For reactions involving this compound, computational modeling can shed light on several key aspects of catalyst-substrate interactions.

DFT calculations have been successfully applied to study the interaction of glycerol with various catalyst surfaces, including metals and metal oxides. nih.govresearchgate.net These studies have shown that the adsorption energy and geometry of glycerol on the catalyst surface are critical factors that determine the subsequent reaction pathway. For example, on a Cu/Mo2N surface, the interaction is altered compared to a clean Mo2N surface, leading to a different product distribution. nih.govresearchgate.net Similarly, theoretical models could be developed to investigate how this compound interacts with different catalyst materials. These models could predict the most stable adsorption configurations, identifying which functional groups of the molecule (the hydroxyl groups, the ether oxygen, or the allyl double bond) are most likely to interact with the catalyst's active sites.

Furthermore, computational models can be used to probe the electronic effects of catalyst-substrate interactions. For instance, analysis of the electronic structure of the adsorbed this compound can reveal how the catalyst influences the bond strengths within the molecule, making certain bonds more susceptible to cleavage. This information is invaluable for understanding the role of the catalyst in activating the substrate and guiding the reaction towards the desired product.

The insights gained from these theoretical investigations can aid in the rational design of novel catalysts for the selective transformation of this compound. By understanding the intricate details of the catalyst-substrate interactions, it becomes possible to tailor the catalyst's properties (e.g., composition, surface structure, and electronic properties) to achieve higher activity and selectivity for specific reactions.

Advanced Analytical Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-O-Allyl-SN-glycerol, providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure and to distinguish it from its constitutional isomer, 2-O-allyl-glycerol.

In the ¹H NMR spectrum, the protons of the glycerol (B35011) backbone and the allyl group exhibit characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the ether oxygen are deshielded and typically resonate in the 3.4 to 4.5 ppm range. The vinyl protons of the allyl group appear further downfield, typically between 5.0 and 6.0 ppm, with distinct multiplicities due to cis, trans, and geminal coupling.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The carbon atoms of the glycerol backbone attached to hydroxyl groups and the ether linkage resonate in the 60-80 ppm region. The sp² hybridized carbons of the allyl group's double bond are observed further downfield, typically between 115 and 135 ppm. The specific chemical shifts allow for the unambiguous assignment of each carbon atom in the molecule, confirming the connectivity of the allyl group to the terminal oxygen of the glycerol moiety. Isomeric differentiation is achieved by analyzing the symmetry and chemical shifts in the NMR spectra. For instance, this compound will exhibit a different set of signals compared to its 2-O-allyl isomer due to the different substitution pattern on the glycerol backbone.

¹³C NMR Chemical Shifts for 3-Allyloxy-1,2-propanediol (B54475)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The nominal molecular weight of this compound is 132.16 g/mol . pdx.edu Electron ionization (EI) mass spectrometry of 3-allyloxy-1,2-propanediol reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) may be weak or absent, which is common for ethers. researchgate.net

The fragmentation of ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom or by cleavage of the C-O bond. For this compound, key fragmentation pathways would involve the loss of the allyl group or fragments from the glycerol backbone. The mass spectrum of 3-allyloxy-1,2-propanediol shows prominent peaks at m/z 41, 43, and 61. The peak at m/z 41 likely corresponds to the allyl cation ([C₃H₅]⁺). The peak at m/z 43 could be attributed to the propanoyl cation ([C₃H₇]⁺) or an isopropyl fragment, while the peak at m/z 61 is characteristic of a fragment containing the glycerol backbone, possibly [CH₂OH-CHOH]⁺. This fragmentation data provides confirmatory evidence for the presence of both the allyl and glycerol moieties within the molecule.

Key Fragments in the Mass Spectrum of 3-Allyloxy-1,2-propanediol

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for assessing the purity and determining the enantiomeric excess (ee) of this compound. Due to the chiral center at the C2 position of the glycerol backbone, 3-O-Allyl-glycerol exists as two enantiomers: (R)-3-(allyloxy)propane-1,2-diol (this compound) and (S)-3-(allyloxy)propane-1,2-diol.

To separate these enantiomers, chiral HPLC is employed. mdpi.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of glycerol derivatives. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. The choice of mobile phase, which is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution between the enantiomers or diastereomers. The detector response, often UV-Vis or refractive index, is used to quantify the area under each peak, from which the enantiomeric excess can be calculated. This is crucial for applications where stereochemical purity is a critical parameter.

Other Spectroscopic Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrations of its specific bonds.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups in the glycerol moiety. The presence of the ether linkage (C-O-C) is indicated by a strong absorption band in the 1050-1150 cm⁻¹ range. hplc.eu The allyl group gives rise to several characteristic peaks. The C=C stretching vibration of the double bond typically appears around 1640-1680 cm⁻¹. The =C-H stretching of the vinyl group is observed above 3000 cm⁻¹, and the out-of-plane bending vibrations of the vinyl C-H bonds give rise to absorptions in the 910-990 cm⁻¹ region. Finally, the C-H stretching vibrations of the saturated carbons in the glycerol and allyl moieties are expected in the 2850-3000 cm⁻¹ range. The collective pattern of these absorption bands serves as a fingerprint for this compound, confirming the presence of its key functional groups.

Table of Chemical Compounds Mentioned

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。